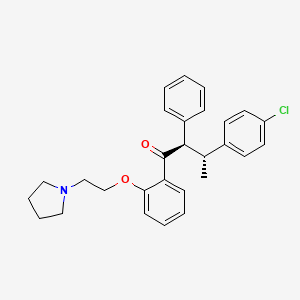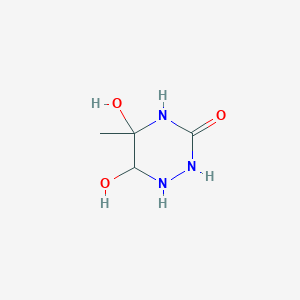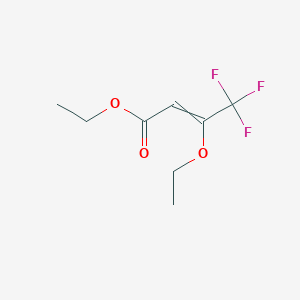
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is a chemical compound with the molecular formula C17H34O8 It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. The process can be summarized as follows:
Initiation: The reaction begins with the activation of the initiator, which is usually an alcohol.
Propagation: Ethylene oxide is added stepwise to the activated initiator, forming the polyether chain.
Termination: The reaction is terminated by the addition of a suitable terminating agent, resulting in the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes:
Feed Preparation: The initiator and ethylene oxide are prepared and fed into the reactor.
Reaction Control: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.
Product Isolation: The final product is isolated and purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Applications De Recherche Scientifique
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological membranes and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with hydrophobic and hydrophilic regions of molecules, making it an effective solubilizing agent. Additionally, its hydroxyl group can participate in hydrogen bonding, further enhancing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Similar polyether structure but with a different chain length.
23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: Contains a bromine atom, which alters its chemical properties.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains acetate groups, which modify its reactivity.
Uniqueness
3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group. This combination of features gives it distinct solubilizing properties and makes it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
27419-93-8 |
|---|---|
Formule moléculaire |
C17H34O8 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H34O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h2,18H,1,3-17H2 |
Clé InChI |
IHGQGUSKPKJGMO-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
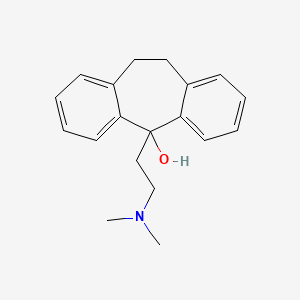
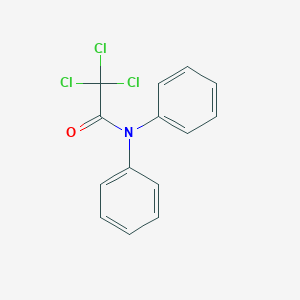

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
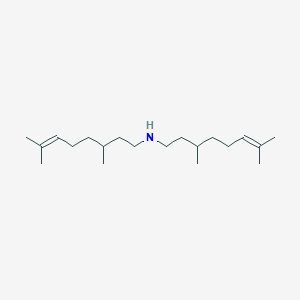

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

